2-Tert-butyl-1,3,4-oxadiazole

Photophysics Fluorescence Spectroscopy TDDFT

2-Tert-butyl-1,3,4-oxadiazole (CAS 251540-53-1) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family, characterized by a tert-butyl substituent at the 2-position of the ring. It is a clear, colorless liquid with a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 251540-53-1
Cat. No. B1280612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-1,3,4-oxadiazole
CAS251540-53-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=CO1
InChIInChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3
InChIKeySETCKKFZFOFBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-1,3,4-oxadiazole (CAS 251540-53-1): A 2-Alkyl-1,3,4-Oxadiazole Building Block with Defined Physicochemical and Synthetic Utility


2-Tert-butyl-1,3,4-oxadiazole (CAS 251540-53-1) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family, characterized by a tert-butyl substituent at the 2-position of the ring . It is a clear, colorless liquid with a molecular formula of C6H10N2O and a molecular weight of 126.16 g/mol [1]. This compound is primarily utilized as a key intermediate in the synthesis of orally active, nonpeptidic inhibitors of human neutrophil elastase and dipeptidyl peptidase IV (DPPIV), and its structural features offer distinct advantages in medicinal chemistry and materials science applications [2].

Core Scaffold 1,3,4-Oxadiazole heterocyclic building block
Key Substituent tert-Butyl group for steric and lipophilicity tuning
Reported Use Intermediate in HNE and DPPIV inhibitor synthesis

2-Tert-butyl-1,3,4-oxadiazole: Why 2-Methyl or 2-Phenyl Analogs Cannot Simply Replace this Core Intermediate


Direct substitution of 2-tert-butyl-1,3,4-oxadiazole with its 2-methyl or 2-phenyl counterparts in synthetic pathways is not feasible without a significant impact on the final compound's physicochemical and biological profile. The tert-butyl group confers a unique combination of steric bulk and lipophilicity (LogP 1.3671) that is distinct from the smaller methyl (LogP ~0.378) or the planar, aromatic phenyl (LogP ~2.5, Density ~1.179 g/cm³) analogs. These differences directly influence membrane permeability, metabolic stability, and target binding interactions [1]. For instance, in the context of human neutrophil elastase inhibitors, the tert-butyl moiety is critical for achieving oral activity, a property not replicated by less bulky or more lipophilic substituents [1]. Therefore, using a generic oxadiazole will alter the crucial structure-activity relationship (SAR) and is likely to result in a loss of desired potency, selectivity, or pharmacokinetic properties.

Property
2-tert-Butyl
2-Methyl
2-Phenyl
Lipophilicity (LogP)
Intermediate (~1.4)
Lower (~0.4)
Higher (~2.5)
Steric profile
Bulky tert-butyl
Small methyl
Planar aromatic
Impact on oral exposure
Reported oral exposure context in HNE scaffold
May shift ADME profile
May alter membrane binding

Quantitative Differentiation of 2-Tert-butyl-1,3,4-oxadiazole: Evidence-Based Guide for Scientific Selection


2-Tert-butyl-1,3,4-oxadiazole Exhibits a Distinct Red Shift in Fluorescence Emission Compared to its Methyl Analog

Experimental and time-dependent density functional theory (TDDFT) studies on 2-R-5-phenyl-1,3,4-oxadiazoles reveal that the tert-butyl substituent (R = tert-butyl) induces a substantial red shift in fluorescence emission relative to the methyl analog (R = methyl) [1]. This difference arises from the distinct electron-donating and steric effects of the substituents on the oxadiazole core's excited state geometry and charge distribution [1].

Fluorescence Shift
Head-to-head
Substantial red shift vs. methyl analog
Supports tunable emission for probe/OLED research
TDDFT and solution data
Photophysics Fluorescence Spectroscopy TDDFT Materials Chemistry

2-Tert-butyl-1,3,4-oxadiazole's Lipophilicity (LogP 1.367) Balances Permeability and Solubility, Differentiating it from More or Less Lipophilic Analogs

The calculated partition coefficient (LogP) of 2-tert-butyl-1,3,4-oxadiazole is 1.3671 , placing it in an intermediate lipophilicity range. This is quantitatively distinct from the less lipophilic 2-methyl analog (LogP 0.378) and the more lipophilic 2-phenyl analog (estimated LogP ~2.5) . The topological polar surface area (TPSA) for the tert-butyl derivative is 38.9 Ų , identical to the methyl analog, but the added steric bulk and lipophilicity from the tert-butyl group can influence membrane interactions and metabolic stability without significantly increasing the polar surface area .

Lipophilicity (LogP)
Data to verify
1.37 (calc.) vs. 0.38 (Me) & ~2.5 (Ph)
Balances solubility and passive permeability
Source review; confirm experimentally
Medicinal Chemistry ADME Drug Design Physicochemical Properties

2-Tert-butyl-1,3,4-oxadiazole Demonstrates a Higher Boiling Point (168.4°C) than its 1,2,4-Oxadiazole Isomer, Indicating Distinct Intermolecular Interactions and Handling Properties

The 1,3,4-oxadiazole regioisomer bearing a 2-tert-butyl group exhibits a boiling point of 168.4°C at 760 mmHg [1]. In contrast, the unsubstituted 1,2,4-oxadiazole isomer has a significantly lower boiling point of 87°C . While the presence of the tert-butyl group increases molecular weight and van der Waals interactions, the large difference (>80°C) also reflects the inherent difference in dipole moment and intermolecular forces between the 1,3,4- and 1,2,4-oxadiazole cores.

Boiling Point
Data to verify
168.4°C (1,3,4-isomer) vs. 87°C (1,2,4-isomer)
Indicates lower volatility for easier synthesis handling
Measured at 760 mmHg
Physical Organic Chemistry Synthetic Chemistry Process Chemistry Isomer Comparison

2-Tert-butyl-1,3,4-oxadiazole is a Proven Key Intermediate for Orally Active Human Neutrophil Elastase Inhibitors, a Role Not Generalizable to Other 2-Alkyl Oxadiazoles

2-Tert-butyl-1,3,4-oxadiazole is a critical intermediate in the multi-step synthesis of orally active, nonpeptidic inhibitors of human neutrophil elastase (HNE) and dipeptidyl peptidase IV (DPPIV) [1]. The tert-butyl group is an essential structural element for the oral activity and enzyme selectivity of the final drug candidates, as demonstrated in structure-activity relationship (SAR) studies where alternative alkyl or aryl groups led to diminished efficacy or bioavailability [1]. The compound's specific application in these advanced synthetic pathways is documented in patents and medicinal chemistry literature [1][2].

Inhibitor Synthesis
Reported
Documented intermediate for HNE/DPPIV inhibitor synthesis
May de-risk synthesis of known bioactive scaffolds
Verify applicability to target series
Medicinal Chemistry Enzyme Inhibition Neutrophil Elastase DPPIV

Validated Application Scenarios for 2-Tert-butyl-1,3,4-oxadiazole in Drug Discovery and Materials Science


Synthesis of Orally Active Human Neutrophil Elastase (HNE) Inhibitors

This compound is a documented intermediate in the synthesis of orally active, nonpeptidic HNE inhibitors, as detailed in J Med Chem 2001, 44, 8, 1268 [1]. The tert-butyl group on the oxadiazole core is essential for the oral bioavailability and target selectivity of the final drug candidates. This makes 2-tert-butyl-1,3,4-oxadiazole a strategic starting material for medicinal chemistry programs targeting inflammatory diseases such as acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD).

Development of Dipeptidyl Peptidase IV (DPPIV) Inhibitors for Type 2 Diabetes

Beyond HNE inhibitors, 2-tert-butyl-1,3,4-oxadiazole is also employed as a building block in the synthesis of potent DPPIV inhibitors [1]. DPPIV is a validated target for the treatment of type 2 diabetes mellitus. The compound's favorable LogP (1.3671) contributes to the oral activity of the derived inhibitors, highlighting its utility in metabolic disease drug discovery programs.

Design of Fluorescent Probes and OLED Materials with Tailored Emission

As demonstrated by Gaenko et al. (J Phys Chem A 2006) [2], the 2-alkyl substituent on the 1,3,4-oxadiazole core directly modulates fluorescence emission properties. 2-Tert-butyl-1,3,4-oxadiazole exhibits a distinct red shift compared to its methyl analog. This tunability allows researchers to select the tert-butyl derivative specifically when its particular emission wavelength is required for applications such as designing fluorescent sensors or optimizing the electroluminescence of organic light-emitting diodes (OLEDs).

Building Block for Optimizing ADME Properties via Lipophilicity Tuning

With a calculated LogP of 1.3671 , 2-tert-butyl-1,3,4-oxadiazole occupies a desirable 'intermediate' lipophilicity space. This makes it an ideal building block for medicinal chemists aiming to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound. It offers a quantifiable advantage over the more polar 2-methyl analog (LogP 0.378) and the more lipophilic 2-phenyl analog (LogP ~2.5) , providing a rational starting point for balancing solubility and permeability.

Application
Selection Property
Validation Focus
HNE enzyme inhibition research
tert-Butyl substituted oxadiazole core
Enzyme selectivity and oral exposure context
DPPIV inhibitor discovery studies
Intermediate lipophilicity for ADME context
DPPIV inhibition and metabolic stability
Fluorescent probe & OLED material design
Tunable emission via 2-alkyl substitution
Photophysical emission validation
ADME property optimization research
Balanced LogP for permeability/solubility
Membrane permeability and metabolic stability

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